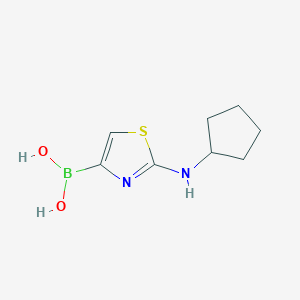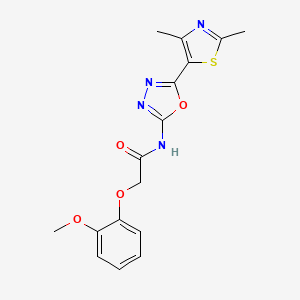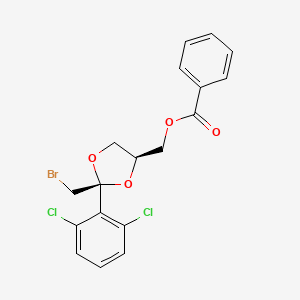![molecular formula C29H50O6 B14867557 (2R,4R,5S,7S,11S,15R,16S)-15-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B14867557.png)
(2R,4R,5S,7S,11S,15R,16S)-15-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
28-Homobrassinolide is a naturally occurring brassinosteroid, a class of polyhydroxylated steroidal plant hormones. Brassinosteroids are essential for normal plant growth and development, influencing processes such as cell elongation, division, and differentiation. 28-Homobrassinolide is known for its ability to enhance plant growth and stress tolerance, making it a valuable compound in agricultural and horticultural applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 28-Homobrassinolide can be synthesized from commercially available stigmasterol through a series of chemical reactions. The synthesis typically involves six reaction steps, including isomerization, oxidation, reduction, and Baeyer–Villiger oxidation . The process requires precise control of reaction conditions, such as temperature, pH, and the use of specific reagents like phenylboronic acid and methanol .
Industrial Production Methods: Industrial production of 28-homobrassinolide involves high-performance liquid chromatography (HPLC) for the separation and determination of the compound. The process includes the use of ODS-C18 columns and UV detection at 220 nm. The compound is quantified by the external standard method, ensuring high purity and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions: 28-Homobrassinolide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 28-homobrassinolide, which can be further utilized in scientific research and industrial applications .
Aplicaciones Científicas De Investigación
28-Homobrassinolide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of brassinosteroids.
Biology: Enhances plant growth, stress tolerance, and resistance to pathogens. .
Medicine: Exhibits potential anticancer, antiviral, and anti-inflammatory properties.
Industry: Applied in agriculture to improve crop yield and quality. .
Mecanismo De Acción
28-Homobrassinolide exerts its effects through a receptor kinase-mediated signal transduction pathway. Upon binding to its receptor, it triggers a cascade of intracellular events, including protein phosphorylation, conformational changes, and gene expression. The compound interacts with various molecular targets, such as the Liver X receptor isoforms LXR-α and LXR-β, which are involved in cholesterol homeostasis and lipid metabolism .
Comparación Con Compuestos Similares
Brassinolide: The most active natural brassinosteroid, known for its strong growth-promoting effects.
24-Epibrassinolide: An epi-isomer of brassinolide with similar but slightly less potent effects.
Castasterone: Another naturally occurring brassinosteroid with growth-promoting properties
Uniqueness of 28-Homobrassinolide: 28-Homobrassinolide is unique due to its specific structural features, such as the presence of an ethyl group at the C-24 position. This structural variation contributes to its distinct biological activity and makes it a valuable compound for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C29H50O6 |
|---|---|
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
(2R,4R,5S,7S,11S,15R,16S)-15-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
InChI |
InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20?,21?,22+,23-,24+,25+,26+,28+,29+/m0/s1 |
Clave InChI |
HJIKODJJEORHMZ-ANEZYCRESA-N |
SMILES isomérico |
CC[C@H]([C@H]([C@@H]([C@@H](C)[C@H]1CCC2[C@@]1(CCC3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C |
SMILES canónico |
CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B14867480.png)
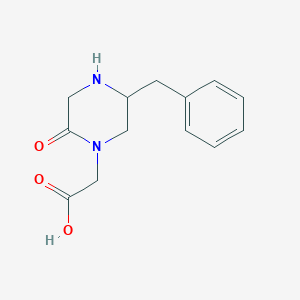

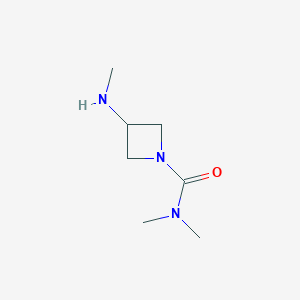
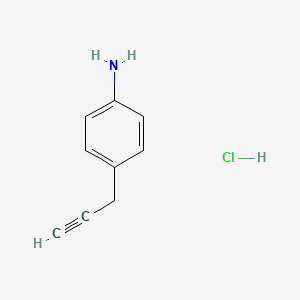

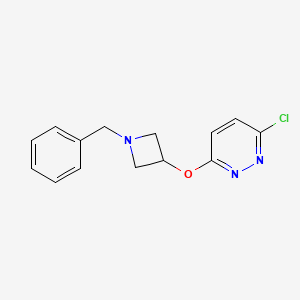
![4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile](/img/structure/B14867508.png)

